molecular formula C28H35Br2N5O7 B1435301 (3,5-Dibromo-Tyr1)-Leu-Enkephalin CAS No. 72601-98-0

(3,5-Dibromo-Tyr1)-Leu-Enkephalin

货号: B1435301
CAS 编号: 72601-98-0
分子量: 713.4 g/mol
InChI 键: RHBCIUIAEWGNRQ-FKBYEOEOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(3,5-Dibromo-Tyr1)-Leu-Enkephalin is a synthetic peptide derivative of Leu-Enkephalin, where the tyrosine residue at position 1 is substituted with 3,5-dibromo-tyrosine. This modification enhances the compound’s stability and bioactivity, making it a valuable tool in biochemical and pharmacological research.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Dibromo-Tyr1)-Leu-Enkephalin typically involves the bromination of L-tyrosine to produce 3,5-dibromo-L-tyrosine, followed by peptide coupling reactions to incorporate this modified amino acid into the Leu-Enkephalin sequence. The bromination can be achieved using dimethyl sulfoxide (DMSO) and hydrobromic acid (HBr) in acetic acid (AcOH) under controlled conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.

化学反应分析

Types of Reactions: (3,5-Dibromo-Tyr1)-Leu-Enkephalin can undergo various chemical reactions, including:

    Oxidation: The brominated tyrosine residue can be further oxidized under specific conditions.

    Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide (H2O2) or other oxidizing agents.

    Substitution: Nucleophiles such as thiols or amines can be used to replace the bromine atoms.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield brominated quinones, while substitution reactions can produce various substituted tyrosine derivatives.

科学研究应用

Pain Management

One of the primary applications of (3,5-Dibromo-Tyr1)-Leu-Enkephalin is its role in pain relief. Research indicates that this compound acts on opioid receptors, specifically the mu-opioid receptor (MOR) and delta-opioid receptor (DOR), to modulate pain perception. The incorporation of dibrominated tyrosine enhances the binding affinity and efficacy of the peptide compared to its non-modified counterparts.

  • Mechanism of Action : The compound binds to opioid receptors, leading to inhibition of pain pathways in the central nervous system. This results in analgesic effects similar to those observed with traditional opioids but potentially with fewer side effects due to its selective receptor activity.

Neuropharmacological Studies

This compound has been utilized in various neuropharmacological studies aimed at understanding the interactions between peptides and their receptors.

  • Research Findings : Studies have shown that this compound can influence neurotransmitter release and neuronal excitability, providing insights into its potential use in treating neurodegenerative diseases and mood disorders. For instance, its ability to modulate stress responses suggests a role in managing conditions like anxiety and depression.

Synthesis and Structural Studies

The synthesis of this compound involves solid-phase peptide synthesis techniques, which allow for precise control over the incorporation of modified amino acids. This method not only facilitates the production of high-purity peptides but also enables the exploration of structure-activity relationships.

  • Case Study : A notable study demonstrated the successful synthesis of this compound using a three-step process involving bromination and subsequent coupling reactions. The resulting peptide exhibited enhanced stability and bioactivity compared to traditional enkephalins .

Therapeutic Potential in Stress Response Modulation

The ability of this compound to modulate stress-related responses is another area of significant interest. By targeting specific opioid receptors, this compound may help mitigate the physiological effects of stress.

  • Clinical Implications : Research suggests that this peptide could be developed into a therapeutic agent for conditions exacerbated by stress, such as irritable bowel syndrome or chronic pain syndromes. Its unique structure may confer advantages in terms of receptor selectivity and reduced side effects.

Data Summary Table

Application AreaDescriptionKey Findings
Pain ManagementModulates pain perception through opioid receptor activityEnhanced binding affinity at MOR and DOR compared to non-modified enkephalins
Neuropharmacological StudiesInvestigates interactions with neurotransmitter systemsInfluences neurotransmitter release; potential applications in mood disorders
Synthesis TechniquesSolid-phase synthesis allows for precise modificationsSuccessful synthesis demonstrated; improved stability and bioactivity
Stress Response ModulationPotential therapeutic agent for stress-related conditionsMay mitigate physiological stress effects; implications for chronic pain treatment

作用机制

The mechanism of action of (3,5-Dibromo-Tyr1)-Leu-Enkephalin involves its interaction with opioid receptors, particularly the delta and mu receptors. The brominated tyrosine residue enhances binding affinity and stability, leading to prolonged receptor activation. This interaction modulates pain perception and other physiological responses mediated by opioid receptors.

相似化合物的比较

    Leu-Enkephalin: The parent compound without bromination.

    (3-Bromo-Tyr1)-Leu-Enkephalin: A similar compound with a single bromine substitution.

    (3,5-Diiodo-Tyr1)-Leu-Enkephalin: A compound with iodine substitutions instead of bromine.

Uniqueness: (3,5-Dibromo-Tyr1)-Leu-Enkephalin is unique due to its dual bromination, which significantly enhances its stability and bioactivity compared to its non-brominated and mono-brominated counterparts. This makes it a valuable tool for studying the effects of peptide modifications on receptor interactions and biological activity.

生物活性

(3,5-Dibromo-Tyr1)-Leu-Enkephalin is a synthetic analog of the endogenous opioid peptide Leu-enkephalin. This compound has been of interest due to its potential therapeutic applications in pain management and modulation of stress responses. The biological activity of this peptide is primarily mediated through its interaction with opioid receptors, particularly the delta (δ) and mu (μ) receptors.

Structure-Activity Relationship

The modification of Leu-enkephalin at the tyrosine residue's meta-position has significant implications for its biological activity. Research indicates that halogenation at this position can enhance binding affinity and selectivity for opioid receptors. Specifically, the introduction of bromine atoms at the 3 and 5 positions of the tyrosine residue appears to improve the compound's stability and receptor interaction compared to unmodified Leu-enkephalin .

Table 1: Binding Affinities of this compound Compared to Leu-Enkephalin

CompoundδOR Binding Affinity (nM)μOR Binding Affinity (nM)
This compound0.0230.059
Leu-Enkephalin1.261.7

This compound acts as an agonist at both δOR and μOR, with a preferential affinity for δOR. This selectivity is crucial as it influences the analgesic effects and side effect profiles associated with opioid use. The compound has demonstrated enhanced antinociceptive properties in animal models, indicating its potential utility in pain relief .

Pharmacokinetics and Transport

The transport mechanisms of enkephalins across the blood-brain barrier (BBB) are critical for their efficacy as therapeutic agents. Studies have shown that modifications can affect the permeability of these peptides through the BBB. For instance, this compound exhibits improved stability in plasma compared to its parent compound, with a reported half-life exceeding 20 minutes . This extended half-life suggests that the compound may maintain effective concentrations longer in systemic circulation.

Table 2: Pharmacokinetic Properties

PropertyValue
Plasma Half-Life>20 minutes
BBB Transport EfficiencyModerate

Case Studies and Experimental Findings

In experimental settings, this compound has been tested for its effects on pain modulation and behavioral responses in animal models. One notable study assessed its impact on nociceptive behavior in rodents, demonstrating significant reductions in pain responses when administered intraperitoneally. The findings suggest that this compound could serve as a lead candidate for developing new analgesics with reduced side effects compared to traditional opioids .

属性

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H35Br2N5O7/c1-15(2)8-22(28(41)42)35-27(40)21(12-16-6-4-3-5-7-16)34-24(37)14-32-23(36)13-33-26(39)20(31)11-17-9-18(29)25(38)19(30)10-17/h3-7,9-10,15,20-22,38H,8,11-14,31H2,1-2H3,(H,32,36)(H,33,39)(H,34,37)(H,35,40)(H,41,42)/t20-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHBCIUIAEWGNRQ-FKBYEOEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC(=C(C(=C2)Br)O)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC(=C(C(=C2)Br)O)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H35Br2N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

713.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3,5-Dibromo-Tyr1)-Leu-Enkephalin
Reactant of Route 2
(3,5-Dibromo-Tyr1)-Leu-Enkephalin
Reactant of Route 3
(3,5-Dibromo-Tyr1)-Leu-Enkephalin
Reactant of Route 4
Reactant of Route 4
(3,5-Dibromo-Tyr1)-Leu-Enkephalin
Reactant of Route 5
Reactant of Route 5
(3,5-Dibromo-Tyr1)-Leu-Enkephalin
Reactant of Route 6
Reactant of Route 6
(3,5-Dibromo-Tyr1)-Leu-Enkephalin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。